molecular formula C8H16O2 B2378857 (2R)-2-(Oxan-3-yl)propan-1-ol CAS No. 2248213-94-5

(2R)-2-(Oxan-3-yl)propan-1-ol

Cat. No.: B2378857
CAS No.: 2248213-94-5
M. Wt: 144.214
InChI Key: HSJPLLRBWCOXJG-JAMMHHFISA-N
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Description

(2R)-2-(Oxan-3-yl)propan-1-ol is a chiral secondary alcohol characterized by a propan-1-ol backbone with an oxan-3-yl (tetrahydropyran-3-yl) substituent at the second carbon. The (2R) stereochemistry confers specificity in its interactions, particularly in biological or catalytic contexts. The oxan ring introduces both hydrophobic (alkyl chain) and hydrophilic (ether oxygen) properties, influencing solubility and reactivity.

Properties

IUPAC Name

(2R)-2-(oxan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJPLLRBWCOXJG-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Oxan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the ring-opening of an epoxide with a suitable nucleophile. For example, the reaction of ®-propylene oxide with tetrahydropyran-3-ol in the presence of a strong base such as sodium hydride can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the ring-opening reaction under milder conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(Oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride or tosyl chloride in the presence of a base such as pyridine.

Major Products:

    Oxidation: (2R)-2-(Oxan-3-yl)propan-1-one.

    Reduction: (2R)-2-(Oxan-3-yl)propane.

    Substitution: (2R)-2-(Oxan-3-yl)propan-1-chloride or (2R)-2-(Oxan-3-yl)propan-1-tosylate.

Scientific Research Applications

(2R)-2-(Oxan-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving secondary alcohols.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme’s active site. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues

(a) (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol
  • Structure : Propan-1-ol backbone with a 2,6-dimethoxyphenyl substituent.
  • Molecular Weight : 196.2 g/mol (vs. ~158.2 g/mol for the target compound).
  • Methoxy groups may engage in hydrogen bonding but lack the oxan ring’s conformational flexibility.
(b) rac-[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol
  • Structure: Racemic mixture of a tetrahydrofuran (oxolan) derivative with an aminomethyl group.
  • Key Differences: The aminomethyl group introduces basicity, enabling protonation at physiological pH, unlike the target compound. The oxolan ring (5-membered) vs. oxan (6-membered) affects ring strain and hydrogen-bonding capacity.
  • Reactivity: Potential for nucleophilic reactions due to the amine group, contrasting with the inert ether in the target compound .
(c) Hexadecyl-β-D-maltoside (CAS 98064-96-1)
  • Structure : Maltoside derivative with a hexadecoxy chain.
  • Key Differences :
    • The long alkyl chain (C16) confers surfactant properties, unlike the compact oxan group.
    • High molecular weight (complex glycosidic structure) vs. the simpler target compound.
  • Safety: Not listed in hazardous chemical directories, suggesting low acute toxicity, similar to the target compound’s inferred profile .
(a) (2R,S)-Indolyl Propan-2-ol Derivatives ()
  • Structure: Propan-2-ol with indolyl and methoxyphenoxy groups.
  • Biological Activity: Demonstrated antiarrhythmic, adrenoceptor binding, and spasmolytic effects.
  • Stereochemistry : Racemic (R,S) mixtures show varied efficacy; the (2R) configuration in the target compound may enhance enantioselective interactions but lacks the indole moiety’s receptor-targeting capacity .
(b) Tramadol ()
  • Structure: Cyclohexanol derivative with dimethylamino and methoxyphenyl groups.
  • Mechanism: Mu-opioid receptor agonist with serotonin/norepinephrine reuptake inhibition.
  • Contrast : The target compound’s oxan group lacks the amine and aromatic pharmacophores critical for Tramadol’s activity, suggesting divergent applications .

Physicochemical Properties

Property (2R)-2-(Oxan-3-yl)propan-1-ol (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol Hexadecyl-β-D-maltoside
Molecular Weight (g/mol) ~158.2 196.2 ~692.8
Solubility Moderate (polar ether) Low (aromatic hydrophobic) Low (surfactant)
Reactivity Ether O H-bonding Methoxy H-bonding Glycosidic hydrolysis
Bioactivity Not reported Synthetic intermediate Surfactant, membrane studies

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